

Comparative Data Summary: BPR1J-097 vs. BPR1J-340

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: bpr1j-097

CAS No.: 1327167-19-0

Cat. No.: S548028

[Get Quote](#)

The following table consolidates the key experimental data for a side-by-side comparison.

Feature	BPR1J-097	BPR1J-340
Biochemical Potency (IC ₅₀)	11 nM [1]	~25 nM [2] [3] [4]

| **Cellular Anti-Proliferation (GC₅₀)** | MOLM-13: 21 ± 7 nM [5] [1] MV4;11: 46 ± 14 nM [5] [1] | MOLM-13: 3.4 ± 1.5 nM [3] [4] MV4;11: 2.8 ± 1.2 nM [3] [4] | | **Key Cellular Effects** | Inhibits FLT3 & STAT5 phosphorylation; induces apoptosis (caspase-3 activation) [1] | Inhibits FLT3 & STAT5 phosphorylation; triggers apoptosis [2] [3] | | **In Vivo Efficacy (Mouse Xenograft)** | Dose-dependent tumor growth inhibition and regression in MOLM-13 and MV4-11 models [5] [1] | Pronounced tumor growth inhibition and regression in FLT3-ITD+ models [2] [3] [4] | | **Combination Potential** | Information not available in search results | Synergistic induction of apoptosis with HDAC inhibitor Vorinostat (SAHA) via Mcl-1 downregulation [2] [3] [4] |

Detailed Experimental Context

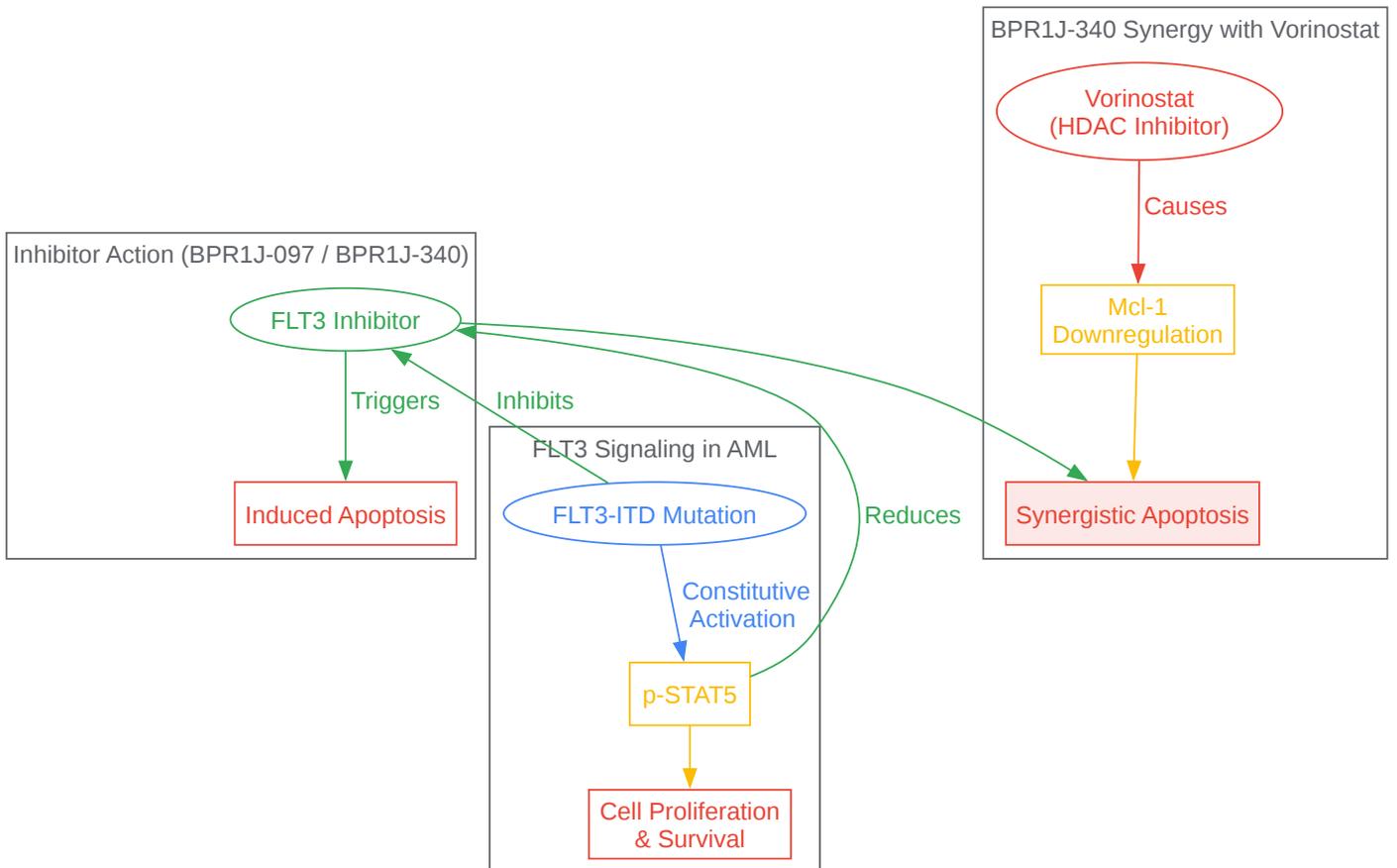
To help interpret the data above, here is more context on the experimental approaches and significance of the results.

- **Experimental Protocols:** The key assays used to generate this data are standard in the field. The **biochemical kinase activity (IC₅₀)** was typically measured using recombinant FLT3 protein in kinase-glo assays [1]. The **cellular proliferation (GC₅₀)** was determined using cell viability assays (e.g., MTS) on FLT3-ITD-positive human AML cell lines (MOLM-13 and MV4;11) after 72-hour compound treatment [3] [1]. Mechanisms of action were confirmed via **Western blotting** to detect inhibition of phosphorylation targets (FLT3, STAT5) and markers of apoptosis (cleaved caspase-3, PARP) [2] [1]. **In vivo efficacy** was evaluated in murine xenograft models where mice were inoculated with these AML cell lines and treated with the compounds intravenously [2] [1].
- **Analysis of Key Differences:** The data suggests that while both compounds are potent, **BPR1J-340 demonstrates significantly greater potency in cellular assays**, with GC₅₀ values in the low nanomolar range. Furthermore, a distinct advantage of **BPR1J-340 is its documented synergistic effect with the epigenetic drug vorinostat**, indicating a promising combinatorial strategy to enhance apoptosis and potentially overcome resistance [2] [3] [4].

FLT3 Inhibitor Mechanism of Action

The following diagram illustrates the shared mechanism of action for these inhibitors and the synergistic pathway identified for BPR1J-340.

FLT3 Inhibitor Mechanism and Synergistic Apoptosis



[Click to download full resolution via product page](#)

Research Implications and Considerations

- **For Potency-Focused Projects:** If the primary goal is the most potent single-agent anti-proliferative effect on FLT3-ITD+ cells, the cellular data strongly suggests **BPR1J-340 as the preferred candidate**.
- **For Combination Therapy Strategies:** If your research aims to explore rational drug combinations, **BPR1J-340 is the only one with published, synergistic data**, specifically with HDAC inhibitors like vorinostat [2] [3].
- **General Preclinical Utility:** Both compounds have demonstrated excellent in vivo efficacy, making them robust tool compounds for validating FLT3 as a target in animal models of AML.

Need Custom Synthesis?

Email: info@smolecule.com or [Request Quote Online](#).

References

1. BPR1J-097 Hydrochloride | FLT3 Inhibitor [medchemexpress.com]
2. (PDF) FLT ITD 3 | 文星林 - Academia.edu inhibitor 1 J 340 [academia.edu]
3. Evaluation of the Antitumor Effects of BPR1J-340, a Potent ... [pmc.ncbi.nlm.nih.gov]
4. Evaluation of the Antitumor Effects of BPR1J-340, a Potent ... [journals.plos.org]
5. BPR1J-097, a Novel FLT3 Kinase Inhibitor, Exerts Potent ... [pubmed.ncbi.nlm.nih.gov]

To cite this document: Smolecule. [Comparative Data Summary: BPR1J-097 vs. BPR1J-340].

Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b548028#bpr1j-097-comparison-bpr1j-340-flt3-inhibition>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

Contact

Address: Ontario, CA 91761, United States

Phone: (512) 262-9938

Email: info@smolecule.com

Web: www.smolecule.com